5-methoxy-2-(propan-2-yl)benzoic acid
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Overview
Description
5-methoxy-2-(propan-2-yl)benzoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, characterized by the presence of a methoxy group at the 5-position and an isopropyl group at the 2-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(propan-2-yl)benzoic acid typically involves the introduction of the methoxy and isopropyl groups onto the benzoic acid core. One common method is the Friedel-Crafts alkylation reaction, where benzoic acid is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation and methylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 5-methoxy-2-(propan-2-yl)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
5-methoxy-2-(propan-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(propan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and isopropyl groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Similar in structure but contains a triazole ring instead of an isopropyl group.
5-methoxy-2-(methylthio)benzoic acid: Contains a methylthio group instead of an isopropyl group.
5-methoxy-2-(ethyl)benzoic acid: Contains an ethyl group instead of an isopropyl group.
Uniqueness
5-methoxy-2-(propan-2-yl)benzoic acid is unique due to the presence of both methoxy and isopropyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1344312-66-8 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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